molecular formula C9H20N2O B2971788 2-Amino-2-(1-methyl-4-piperidyl)propan-1-ol CAS No. 1781887-74-8

2-Amino-2-(1-methyl-4-piperidyl)propan-1-ol

Cat. No.: B2971788
CAS No.: 1781887-74-8
M. Wt: 172.272
InChI Key: KPHKAWAASZNKGE-UHFFFAOYSA-N
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Description

2-Amino-2-(1-methyl-4-piperidyl)propan-1-ol is an organic compound with the molecular formula C9H20N2O. It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is known for its unique structure, which includes both an amino group and a hydroxyl group, making it a versatile molecule in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(1-methyl-4-piperidyl)propan-1-ol typically involves the reaction of 1-methyl-4-piperidone with a suitable amine source under controlled conditions. One common method involves the reduction of 1-methyl-4-piperidone using a reducing agent such as sodium borohydride, followed by the addition of an amino group through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process typically includes steps such as purification through recrystallization or distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(1-methyl-4-piperidyl)propan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-Amino-2-(1-methyl-4-piperidyl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(1-methyl-4-piperidyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the hydroxyl group can participate in additional interactions, enhancing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1-propanol: Similar in structure but lacks the piperidine ring.

    2-Amino-4-methylpyridine: Contains a pyridine ring instead of a piperidine ring.

    1-Methyl-4-piperidone: Precursor in the synthesis of 2-Amino-2-(1-methyl-4-piperidyl)propan-1-ol.

Uniqueness

This compound is unique due to its combination of an amino group, a hydroxyl group, and a piperidine ring. This structure provides a versatile platform for various chemical modifications and interactions, making it valuable in multiple research and industrial applications.

Properties

IUPAC Name

2-amino-2-(1-methylpiperidin-4-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-9(10,7-12)8-3-5-11(2)6-4-8/h8,12H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHKAWAASZNKGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C1CCN(CC1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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